

"spectroscopic data of 6-Bromo-3-chloro-2-methylpyridine (NMR, IR, MS)"

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Compound of Interest

Compound Name: 6-Bromo-3-chloro-2-methylpyridine

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An In-depth Technical Guide to the Spectroscopic Characterization of **6-Bromo-3-chloro-2-methylpyridine**

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of **6-Bromo-3-chloro-2-methylpyridine** (CAS No. 944317-27-5), a halogenated pyridine derivative of significant interest in synthetic chemistry and drug discovery. [1] Given the limited availability of publicly archived experimental spectra for this specific isomer, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive analysis. It is designed to serve as an authoritative resource for researchers and professionals, detailing the methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes the causality behind spectral features, ensuring that the described protocols and interpretations form a self-validating system for compound identification and verification.

Introduction: The Structural Imperative

6-Bromo-3-chloro-2-methylpyridine is a substituted pyridine featuring a unique electronic and steric arrangement. The strategic placement of a bromo, a chloro, and a methyl group on the pyridine ring creates a versatile scaffold for further chemical modification, particularly in cross-coupling and nucleophilic substitution reactions. Accurate and unambiguous structural

confirmation is paramount for its application in multi-step syntheses where impurities or isomeric misassignments can compromise entire research campaigns.

Spectroscopic analysis provides a definitive "fingerprint" of a molecule's structure. This guide outlines the expected spectral characteristics of **6-Bromo-3-chloro-2-methylpyridine** and provides the robust experimental workflows required to obtain this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a small molecule. For **6-Bromo-3-chloro-2-methylpyridine**, ^1H and ^{13}C NMR will confirm the substitution pattern on the pyridine ring.

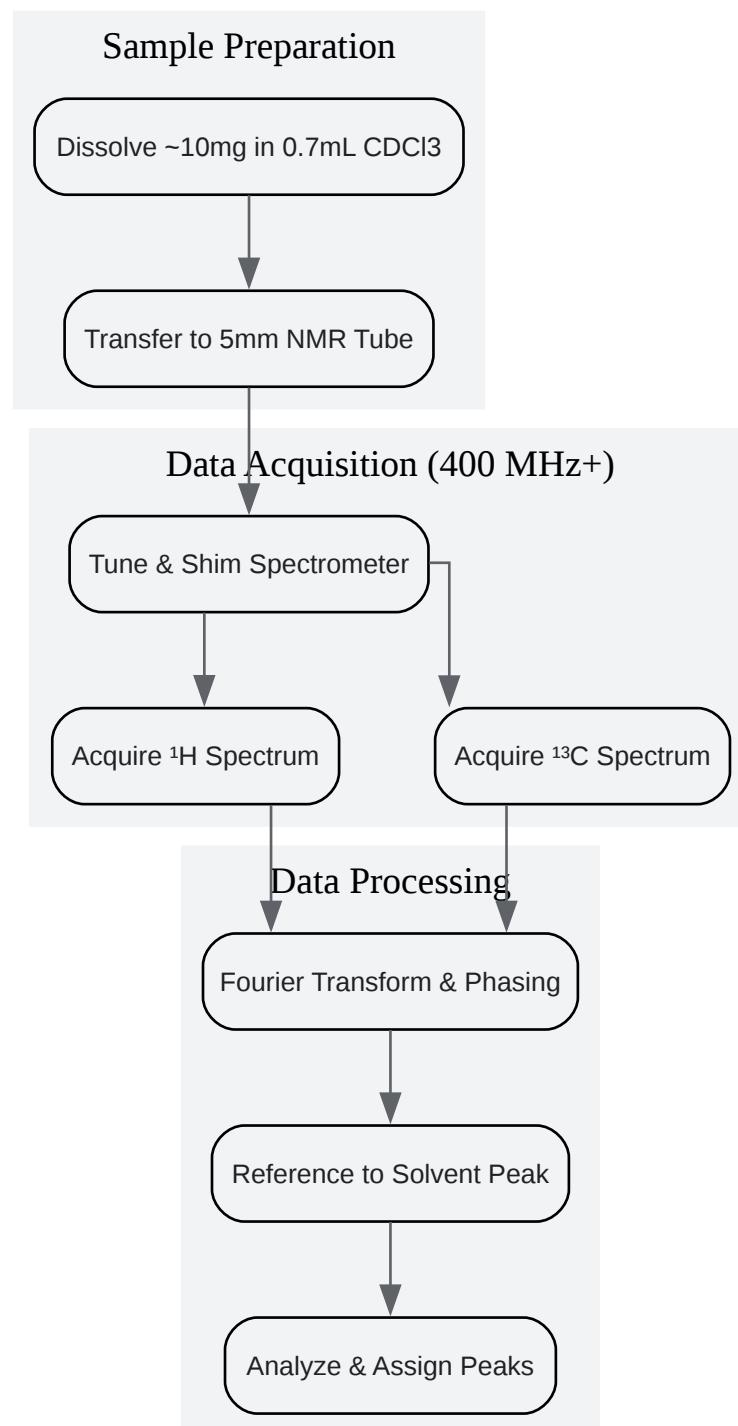
Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Bromo-3-chloro-2-methylpyridine** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. The instrument should be properly tuned and shimmed to the sample to ensure optimal resolution and lineshape.
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse ('zg30') experiment.
 - Spectral Width: Typically -2 to 12 ppm.
 - Number of Scans: 16 to 64, depending on sample concentration.
 - Relaxation Delay (d1): 2-5 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled single-pulse ('zgpg30') experiment.

- Spectral Width: Typically 0 to 160 ppm.
- Number of Scans: 1024 to 4096, as ^{13}C has a low natural abundance.
- Relaxation Delay (d1): 2 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).

Visualization: NMR Workflow



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Caption: Workflow for NMR Spectroscopic Analysis.

Predicted NMR Data

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for **6-Bromo-3-chloro-2-methylpyridine**. These predictions are based on established substituent effects on the pyridine ring.[2][3]

¹ H NMR Data (Predicted)			
Assignment	Predicted δ (ppm)	Multiplicity	Coupling (J, Hz)
-CH ₃ (at C2)	2.5 - 2.7	Singlet (s)	N/A
H4	7.6 - 7.8	Doublet (d)	8.0 - 8.5
H5	7.2 - 7.4	Doublet (d)	8.0 - 8.5

¹³ C NMR Data (Predicted)	
Assignment	Predicted δ (ppm)
-CH ₃	20 - 25
C2	158 - 162
C3	128 - 132
C4	140 - 144
C5	125 - 129
C6	140 - 144

Interpretation of NMR Spectra

- ¹H NMR: The spectrum is expected to be simple, showing three distinct signals.
 - The methyl group protons at C2 will appear as a singlet around 2.5-2.7 ppm, deshielded by the adjacent nitrogen and chloro-substituent.
 - The pyridine ring will exhibit two aromatic protons, H4 and H5. These will appear as two doublets due to their coupling to each other (³JHH coupling). H4 is expected to be further downfield (7.6-7.8 ppm) due to the deshielding effect of the adjacent chlorine atom. H5 will

be upfield relative to H4 (7.2-7.4 ppm). The coupling constant between them should be in the range of 8.0-8.5 Hz, which is characteristic of ortho-coupling in pyridine systems.

- ^{13}C NMR: The proton-decoupled ^{13}C NMR spectrum should display all six carbon signals.
 - The methyl carbon will be the most upfield signal (20-25 ppm).
 - The five aromatic carbons will appear in the region of 125-162 ppm. The carbon bearing the methyl group (C2) is expected to be the most downfield due to the direct attachment to the electronegative nitrogen. The carbons bearing the halogens (C3 and C6) will also be significantly downfield. The precise assignment requires advanced 2D NMR techniques (like HMBC/HSQC) but the predicted regions are based on the known electronic effects of halogens on pyridine rings.[4]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.[5][6]

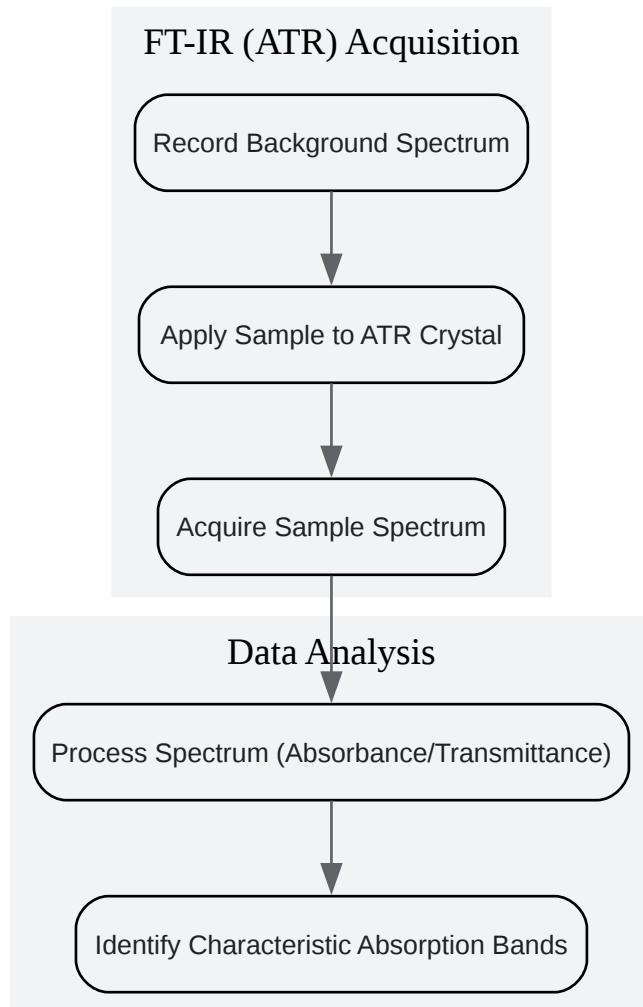
Experimental Protocol: FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and simple method for acquiring the IR spectrum of a solid or liquid sample.

- Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of air (CO_2 , H_2O) from the final spectrum.
- Sample Application: Place a small amount of the **6-Bromo-3-chloro-2-methylpyridine** sample directly onto the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact.
- Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber (cm^{-1}) is analyzed for characteristic absorption bands.

Visualization: IR Workflow



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Caption: Workflow for FT-IR Spectroscopic Analysis.

Expected Characteristic IR Absorptions

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3050 - 3150	Medium-Weak
Aliphatic C-H Stretch (-CH ₃)	2850 - 3000	Medium
Pyridine Ring C=C, C=N Stretches	1550 - 1610	Strong-Medium
C-H Bending	1400 - 1480	Medium
C-Cl Stretch	700 - 850	Strong
C-Br Stretch	500 - 650	Strong

Interpretation of IR Spectrum

The IR spectrum provides a clear signature for the key structural components.

- C-H Stretching: Look for weak peaks above 3000 cm⁻¹ corresponding to the aromatic C-H bonds and medium peaks just below 3000 cm⁻¹ for the methyl group C-H bonds.
- Aromatic Ring Vibrations: A series of sharp, medium-to-strong peaks between 1550 and 1610 cm⁻¹ are characteristic of the pyridine ring stretching vibrations.
- Fingerprint Region: This region (below 1500 cm⁻¹) will contain a complex pattern of peaks, including C-H bending vibrations. Most importantly, the strong absorptions corresponding to the C-Cl and C-Br stretches will be present at lower wavenumbers. The presence of these strong bands in the 500-850 cm⁻¹ range is a key indicator of successful halogenation.[7]

Mass Spectrometry (MS)

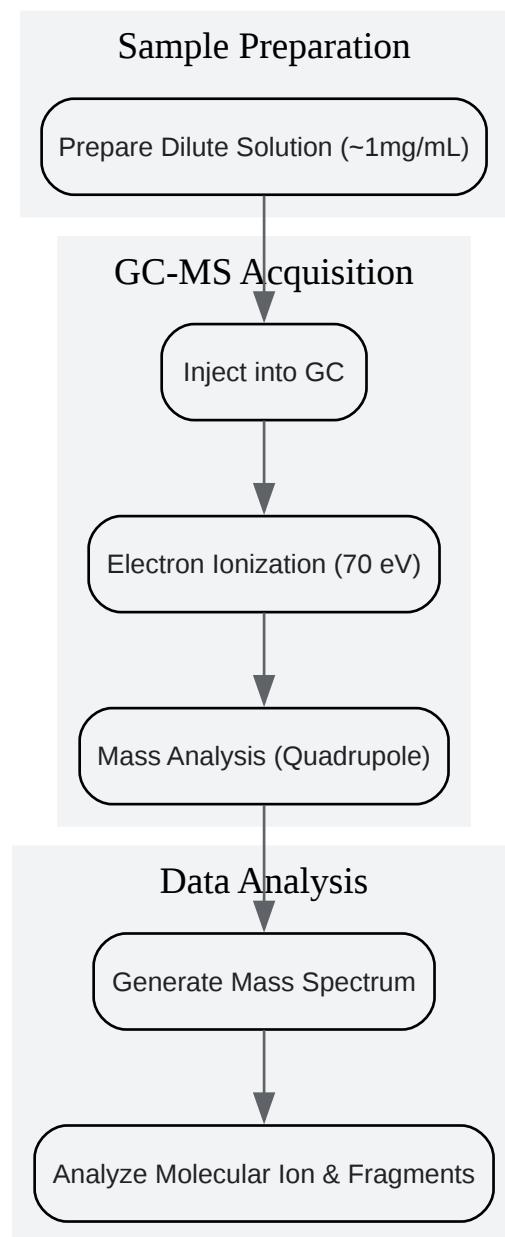
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. For halogenated compounds, MS is particularly informative due to the characteristic isotopic abundances of chlorine and bromine.

Experimental Protocol: GC-MS (EI)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile organic compounds.

- Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at approximately 1 mg/mL.
- GC Separation: Inject a small volume (e.g., 1 μ L) of the solution into the GC. A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is ramped (e.g., from 50°C to 250°C) to ensure elution of the compound.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization: MS Workflow



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Caption: Workflow for GC-MS (EI) Analysis.

Expected Mass Spectrum Data

The molecular formula is C₆H₅BrClN. The monoisotopic mass is approximately 204.93 Da.[8]

Ion	Description	Expected m/z (Isotopes)	Key Feature
$[M]^+$	Molecular Ion	205, 207, 209	Characteristic isotopic cluster
$[M-CH_3]^+$	Loss of methyl radical	190, 192, 194	
$[M-Cl]^+$	Loss of chlorine radical	170, 172	
$[M-Br]^+$	Loss of bromine radical	126, 128	
$[M-HCN]^+$	Loss of neutral HCN	178, 180, 182	Pyridine ring fragmentation

Interpretation of Mass Spectrum

- Molecular Ion (M^+): The most critical feature is the molecular ion cluster. Due to the natural isotopic abundances of bromine (^{79}Br : ~50.7%, ^{81}Br : ~49.3%) and chlorine (^{35}Cl : ~75.8%, ^{37}Cl : ~24.2%), the molecular ion will appear as a cluster of peaks.
 - The M^+ peak will be at m/z 205 (for $\text{C}_6\text{H}_5^{79}\text{Br}^{35}\text{ClN}$).
 - The $M+2$ peak at m/z 207 will be very intense, arising from contributions of both ^{81}Br and ^{37}Cl isotopes.
 - The $M+4$ peak at m/z 209 will be present, corresponding to the $\text{C}_6\text{H}_5^{81}\text{Br}^{37}\text{ClN}$ ion. The unique intensity ratio of this $M/M+2/M+4$ cluster is a definitive confirmation of the presence of one bromine and one chlorine atom in the molecule.
- Fragmentation Patterns: Common fragmentation pathways for halogenated pyridines include the loss of the substituents.[\[9\]](#)[\[10\]](#)[\[11\]](#)
 - Loss of Halogens: Expect to see fragment ions corresponding to the loss of a bromine radical ($[M-Br]^+$) or a chlorine radical ($[M-Cl]^+$). The resulting isotopic patterns for these fragments will simplify, helping to confirm the initial assignment.

- Loss of Methyl Group: Alpha-cleavage resulting in the loss of the methyl radical ($[M-CH_3]^+$) is also a likely fragmentation pathway.
- Ring Cleavage: Pyridine rings can fragment via the loss of a neutral hydrogen cyanide (HCN) molecule, leading to an $[M-27]^+$ peak cluster.[12]

Conclusion

The spectroscopic characterization of **6-Bromo-3-chloro-2-methylpyridine** relies on a multi-faceted approach. While 1H and ^{13}C NMR spectroscopy confirm the precise arrangement of protons and carbons, IR spectroscopy validates the presence of key functional groups and bonds. Finally, mass spectrometry provides the definitive molecular weight and elemental composition through its unique isotopic signature. The predictive data and robust protocols outlined in this guide provide a comprehensive blueprint for researchers to confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity and success of their scientific endeavors. Experimental acquisition and comparison with the data herein are strongly recommended for definitive structural confirmation.

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